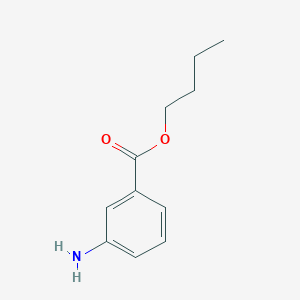

Butyl 3-aminobenzoate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

butyl 3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFJXIVZCGTINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579460 | |

| Record name | Butyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26218-03-1 | |

| Record name | Butyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for Butyl 3 Aminobenzoate

Established Synthetic Pathways for Butyl 3-Aminobenzoate (B8586502) and Analogs

Esterification Routes

The most direct and commonly employed method for the synthesis of butyl 3-aminobenzoate is the esterification of 3-aminobenzoic acid with butanol. This can be achieved through several approaches:

Fischer-Speier Esterification: This classic acid-catalyzed esterification involves reacting 3-aminobenzoic acid with an excess of butanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, it is common to remove the water formed during the reaction, often by azeotropic distillation. researchgate.netasm.orgmdpi.com Due to the presence of the basic amino group in the reactant, a stoichiometric amount of the acid catalyst is often required as it forms a salt with the amine. researchgate.net

| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Yield |

| 3-Aminobenzoic Acid, n-Butanol | Sulfuric Acid | None (excess butanol) | Reflux | Several hours | Moderate to High |

| 3-Aminobenzoic Acid, n-Butanol | p-Toluenesulfonic acid | Toluene | Reflux (with Dean-Stark trap) | 6 hours | ~95% mdpi.com |

| 3-Aminobenzoic Acid, n-Butanol | Al₂(SO₄)₃ | None (excess butanol) | Reflux | - | ~90% mdpi.com |

Transesterification: An alternative esterification method is the transesterification of a different ester of 3-aminobenzoic acid, such as methyl 3-aminobenzoate, with butanol. This reaction is also typically catalyzed by an acid or a base. google.comnih.govorganic-chemistry.orgresearchgate.net The equilibrium is driven towards the desired butyl ester by using a large excess of butanol or by removing the lower-boiling alcohol (in this case, methanol) as it is formed. google.com

| Reactants | Catalyst | Temperature | Reaction Time | Yield |

| Methyl 3-aminobenzoate, n-Butanol | Sc(OTf)₃ | Reflux | - | High |

| Ethyl 4-aminobenzoate (B8803810), Polymeric Alcohol, 1-Butanol (auxiliary) | Tetra(n-butoxide) titanium (IV) | 150-170 °C | 92 hours | 96% |

Amine Functionalization Strategies

Another major synthetic approach involves the introduction of the amine functionality onto a pre-existing butyl benzoate (B1203000) scaffold.

Reduction of Nitroarenes: A common and effective method is the reduction of butyl 3-nitrobenzoate. The nitro group can be selectively reduced to an amine without affecting the ester group using a variety of reducing agents. sciencemadness.org This two-step approach, involving the nitration of benzoic acid followed by esterification and then reduction, is a versatile way to synthesize various aminobenzoates.

| Starting Material | Reducing Agent | Catalyst | Solvent | Temperature | Yield |

| Methyl 3-nitrobenzoate | H₂ | Pd/C | Methanol (B129727) | - | Quantitative sciencemadness.org |

| Methyl 3-nitrobenzoate | SnCl₂·2H₂O | - | EtOAc or EtOH | - | High researchgate.net |

| Methyl 3-nitrobenzoate | Fe powder/Acetic Acid | - | Ethanol/Water | Sonication (1h) | Variable |

| 3-Nitrobenzoic Acid | Sodium dithionite (B78146) or Thiourea dioxide | - | aq. NaOH/NH₃ | - | - |

Buchwald-Hartwig Amination: While less common for this specific molecule, the Buchwald-Hartwig amination offers a modern approach for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.orgsynthesisspotlight.comorganic-chemistry.org In principle, this palladium-catalyzed cross-coupling reaction could be used to couple an ammonia (B1221849) equivalent with a suitably functionalized butyl benzoate derivative (e.g., butyl 3-bromobenzoate). wikipedia.orgnih.gov This method is particularly useful for constructing aryl amines from aryl halides. wikipedia.org

One-Pot Synthetic Protocols

To improve efficiency and reduce waste, one-pot syntheses that combine multiple reaction steps without the isolation of intermediates are highly desirable. For instance, a one-pot synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) has been reported, which involves the simultaneous reduction of the nitro group and oxidation of the aldehyde. A similar strategy could potentially be adapted for the synthesis of this compound by starting with 3-nitrobenzoic acid and performing a reduction and esterification in a single pot. One documented example achieved a 95% esterification yield of p-aminobenzoic acid with butanol following a 100% conversion from p-nitrobenzoic acid using an optimized catalyst. researchgate.net

Advanced Synthetic Approaches and Chemical Transformations

Oxidation Pathways

The amino group of this compound is susceptible to oxidation. The outcome of the oxidation depends on the oxidizing agent and the reaction conditions. For example, oxidation of aromatic amines with hydrogen peroxide can yield nitroso or nitro compounds. organic-chemistry.orgmasterorganicchemistry.com Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are also powerful oxidizing agents that can convert amines to various oxidized forms. organic-chemistry.orgmasterorganicchemistry.com

| Substrate | Oxidizing Agent | Catalyst | Product |

| Aromatic Amines | 35% H₂O₂ | Peroxotungstophosphate | Nitrosobenzenes or Nitrobenzenes |

| Aromatic Amines | Peracetic Acid | - | Nitrobenzenes |

| Sulfide | m-CPBA | - | Sulfone |

Reduction Reactions

While the reduction of a nitro group to form the amine is a key synthetic step, other reduction reactions involving the functional groups of this compound are also of chemical interest.

Reduction of the Ester Group: The ester functionality of this compound can be reduced to a primary alcohol, yielding (3-aminophenyl)methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). reddit.comharvard.eduacs.org Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. reddit.comacs.org

| Substrate | Reducing Agent | Solvent | Product |

| Ester | LiAlH₄ | Ether or THF | Primary Alcohol |

| Ester (in presence of carboxylic acid) | LiBH₄ | Ether | Alcohol |

Hydrolysis and Transesterification

Hydrolysis: The ester functional group of this compound can be cleaved through hydrolysis, a reaction with water, to yield 3-aminobenzoic acid and butan-1-ol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, butan-1-ol is eliminated.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the butoxide ion, a strong base, is followed by an acid-base reaction where the butoxide deprotonates the newly formed carboxylic acid. This final step is irreversible and drives the reaction to completion. The steric hindrance of the butyl group can influence the rate of hydrolysis. nih.gov

Transesterification: This process involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst to exchange the butyl group for the alkyl group of the reacting alcohol. google.comgoogle.com This is an equilibrium reaction, and it can be driven toward the desired product by using a large excess of the reactant alcohol or by removing the butan-1-ol byproduct as it forms. google.com The reaction rate can be slower compared to esters with smaller alkyl groups, such as ethyl 4-aminobenzoate. google.com For example, reacting this compound with methanol would produce methyl 3-aminobenzoate and butan-1-ol. Alkaline catalysts are often more effective than acidic ones, allowing the reaction to proceed at lower temperatures. kataliz.org.ua

Polymerization and Copolymerization Reactions

Synthesis of Poly(aniline-co-butyl 3-aminobenzoate)

The copolymer poly(aniline-co-butyl 3-aminobenzoate) is synthesized through a chemical oxidation method. tandfonline.comtandfonline.com This process involves the copolymerization of aniline (B41778) and this compound monomers in an acidic medium, typically 1 M hydrochloric acid (HCl). tandfonline.comtandfonline.com Ammonium (B1175870) persulfate serves as the oxidizing agent to initiate the polymerization. tandfonline.com The reaction is generally carried out at a low temperature (below 5 °C) to control the reaction rate and polymer structure. tandfonline.comtandfonline.com Different molar ratios of aniline to this compound are used to tailor the properties of the resulting copolymer. tandfonline.comepa.gov After the reaction, the precipitated copolymer is washed with 1 M HCl to remove any soluble oligomers, followed by a water wash. tandfonline.comtandfonline.com

| Parameter | Condition |

| Monomers | Aniline, this compound |

| Total Monomer Conc. | 0.1 M |

| Oxidizing Agent | Ammonium persulfate (0.1 M) |

| Medium | 1 M HCl |

| Temperature | < 5 °C |

| Duration | 6 hours |

| Special Condition | Ultrasonic Irradiation |

Nanocomposite Formation via Solution Blending

Conductive nanocomposites can be prepared using poly(aniline-co-butyl 3-aminobenzoate) through a solution blending method. tandfonline.comtandfonline.comepa.gov This technique is employed to improve the processability of the conducting polymer. tandfonline.comtandfonline.com In this method, the synthesized nano-copolymer is blended with other polymers such as poly(styrene-alt-maleic acid) (PSMAC) and polystyrene (PS). tandfonline.comepa.gov The components are dissolved in a suitable solvent and mixed to create a homogeneous solution, which is then cast to form a film. This process yields flexible and homogeneous conductive composite films. tandfonline.comepa.gov The electrical conductivity of these nanocomposites is a key characteristic, with values depending on the composition of the blend. For instance, a composite of (ANI-co-BAB)/PSMAC/PS has shown an electrical conductivity of 3.1 x 10⁻⁴ S/cm. epa.gov

| Composite System | Electrical Conductivity (S/cm) |

| (ANI-co-BAB)/PSMAC/PS | 3.1 x 10⁻⁴ |

| (ANI-co-EAB)/PSMAC/PS | 2.4 x 10⁻⁴ |

ANI-co-BAB: Poly(aniline-co-butyl 3-aminobenzoate) ANI-co-EAB: Poly(aniline-co-ethyl 3-aminobenzoate)

Polymerization Under Ultrasonic Irradiation

The synthesis of poly(aniline-co-butyl 3-aminobenzoate) is effectively carried out under ultrasonic irradiation. tandfonline.comtandfonline.comepa.gov Ultrasound is applied during the chemical oxidative polymerization for several hours. tandfonline.comtandfonline.com This technique plays a crucial role in producing copolymers at the nanoscale by preventing the agglomeration of the forming polymer particles. mdpi.com The high-energy cavitation bubbles generated by ultrasound create localized zones of high temperature and pressure, which can enhance the reaction rate and lead to a more uniform polymer structure. nih.gov This sonochemical approach is a key step in preparing the nano-copolymer that is subsequently used in the formation of conductive nanocomposites via solution blending. tandfonline.comtandfonline.com

Computational Chemistry and Theoretical Characterization

Quantum Mechanical Studies and Molecular Modeling

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of Butyl 3-aminobenzoate (B8586502) at the atomic level. These studies provide a robust framework for understanding its electronic properties and reactivity.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For molecules like Butyl 3-aminobenzoate, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net These calculations reveal key details about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. For instance, studies on similar aminobenzoate esters have demonstrated that the geometry of the benzene (B151609) ring and the substituent groups are well-predicted by these methods. rsc.orgresearchgate.net The calculated geometric parameters are crucial for subsequent analyses, including vibrational frequency predictions and molecular orbital characterization.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. For aminobenzoate derivatives, the HOMO is typically localized on the aminobenzoate moiety, specifically the benzene ring and the amino group, which act as the primary electron donor. The LUMO is generally distributed over the ester group, which functions as the electron acceptor. This distribution facilitates intramolecular charge transfer (ICT) from the amino group to the ester group, a characteristic feature of this class of compounds. ijstr.org

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | (Typical range for aminobenzoates) |

| LUMO Energy | (Typical range for aminobenzoates) |

| HOMO-LUMO Gap | (Typical range for aminobenzoates) |

Note: Specific values for this compound require a dedicated computational study. The table reflects typical ranges observed for analogous aminobenzoate esters.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. This analysis is crucial for understanding hyperconjugative interactions and the stability arising from charge delocalization. In aminobenzoates, significant interactions are observed between the lone pair electrons of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic ring and carbonyl group. researchgate.net These interactions contribute to the stabilization of the molecule and are indicative of the intramolecular charge transfer characteristics identified through FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (electrophilic attack sites) and blue representing areas of low electron density (nucleophilic attack sites). For this compound, the MEP map would show a negative potential (red) around the oxygen atoms of the ester group and the nitrogen atom of the amino group, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the butyl chain would exhibit a positive potential (blue), marking them as potential sites for nucleophilic attack. ijstr.org

Conformational Analysis and Stability Predictions

The flexibility of the butyl chain and the rotation around the C-O and C-N bonds mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Computational methods can map the potential energy surface by systematically rotating the key dihedral angles. Studies on similar esters, like ethyl-p-aminobenzoate, have identified multiple stable conformers, such as trans and gauche forms, which are close in energy. researchgate.net The relative stability of these conformers is determined by a delicate balance of steric and electronic effects. Identifying the global minimum energy conformation is essential for accurate predictions of the molecule's properties.

Prediction of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties, providing a powerful complement to experimental data. By calculating the vibrational frequencies using DFT, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net These predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to assist in the interpretation of experimental ¹H and ¹³C NMR spectra. While experimental spectra for this compound are available from its synthesis and characterization, theoretical predictions offer a deeper, mode-by-mode understanding of the spectroscopic data. rsc.orgclinicsearchonline.orgacs.org

Table 2: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Predicted Feature | Assignment |

|---|---|---|

| IR | ~3400-3500 cm⁻¹ | N-H stretching |

| IR | ~1700 cm⁻¹ | C=O stretching |

| ¹³C NMR | ~166 ppm | Carbonyl carbon |

| ¹H NMR | ~6.5-7.5 ppm | Aromatic protons |

Note: These are illustrative values based on typical ranges for aminobenzoate esters. Precise predictions require specific calculations for this compound.

Non-Linear Optical (NLO) Properties Investigation

While comprehensive studies on the non-linear optical (NLO) properties of the standalone compound this compound are not extensively documented in publicly available literature, its derivatives have been incorporated into copolymers to explore their potential NLO characteristics. Research has been conducted on conductive nanocomposites based on poly (aniline-co-butyl 3-aminobenzoate). researchgate.net These studies are part of a broader investigation into inherently conducting polymers (ICPs), which are noted for their distinct electro-optic properties stemming from conjugated chains with alternating single and double bonds. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

This compound has been utilized in several computational molecular docking studies to investigate its potential interactions with various biological targets. These simulations provide insights into the binding modes and affinities of the compound, aiding in the rational design of more potent and selective inhibitors.

In one such study, a virtual screening approach was employed to identify potential inhibitors of the Ricin A chain. phcogres.com this compound was included in a set of analogs screened from the PubChem and Zinc databases. phcogres.com The docking of these analogs was performed against the crystallographic structure of the Ricin A chain using the LigandFit module in Discovery Studio, which is based on shape-based searching and Monte Carlo methods. phcogres.com The docking poses were then evaluated based on various scoring functions, including Ligscore, Piecewise linear potential (PLP), Jain, Potential Mean Force (PMF), and the dock score. phcogres.com While the study identified another analog as the best interacting molecule, the inclusion of this compound in the screening library highlights its relevance as a scaffold for inhibitor design. phcogres.comresearchgate.net

Another area of investigation involving this compound is in the development of inhibitors for the Breast Cancer Resistance Protein (ABCG2). In this context, it was used as a reactant in the synthesis of 4-anilino-2-pyridylquinazolines and -pyrimidines. acs.org A derivative incorporating a tert-butyl 3-aminobenzoate residue was synthesized and evaluated for its inhibitory activity. acs.org The study aimed to elucidate structure-activity relationships, and the resulting compound showed a specific inhibitory concentration (IC50). acs.org

Furthermore, this compound has been employed as a starting material in the synthesis of aminated quinolinequinones, which were subsequently evaluated for their antibacterial activity. acs.org Molecular docking studies were performed on the synthesized compounds to predict their predominant binding modes with potential bacterial targets. acs.org Specifically, polynucleotide phosphorylase (PNPase) was identified as a key enzyme for the survival of S. aureus, and the synthesized molecules were docked against its structure. acs.org

The following table summarizes the key aspects of molecular docking studies involving this compound or its direct derivatives:

| Target Protein | Software/Method | Key Findings/Observations |

| Ricin A chain | Discovery Studio (LigandFit) | Part of a virtual screening library to identify potential inhibitors. Docking scores were used for evaluation. phcogres.com |

| Breast Cancer Resistance Protein (ABCG2) | Not Specified in Abstract | Used in the synthesis of a derivative to probe structure-activity relationships for ABCG2 inhibition. acs.org |

| Polynucleotide phosphorylase (PNPase) of S. aureus | Not Specified in Abstract | A derivative of this compound was part of a study where docking simulations were used to predict binding modes of potential antibacterial agents. acs.org |

These studies collectively demonstrate the utility of this compound as a chemical scaffold in computational drug design and discovery, providing a basis for the synthesis of novel compounds with potential therapeutic applications.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Butyl 3-aminobenzoate (B8586502) is characterized by a series of distinct absorption bands that correspond to the specific vibrational frequencies of its functional groups. The primary amino group (-NH₂) typically exhibits two distinct stretching vibrations in the region of 3300-3500 cm⁻¹: an asymmetric stretching band and a symmetric stretching band. Aromatic amines generally show these absorptions at slightly higher frequencies, between 3340-3490 cm⁻¹. libretexts.orglibretexts.org Additionally, the N-H bending or scissoring vibration for primary amines is expected to appear in the 1550-1650 cm⁻¹ range. libretexts.org

The ester functional group presents several characteristic bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which for aromatic esters, is typically observed in the 1715-1730 cm⁻¹ region. spectroscopyonline.com The conjugation of the carbonyl group with the benzene (B151609) ring slightly lowers its vibrational frequency compared to saturated esters. Furthermore, the C-O-C asymmetric and symmetric stretching vibrations of the ester group give rise to strong absorptions in the fingerprint region, generally between 1100-1300 cm⁻¹. spectroscopyonline.com

The aromatic nature of the molecule is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which typically appear in the 1450-1600 cm⁻¹ region. spectroscopyonline.com Out-of-plane C-H bending vibrations for a meta-substituted benzene ring are expected in the 690-900 cm⁻¹ range, with a characteristic band often appearing between 810 and 750 cm⁻¹. spectroscopyonline.com The aliphatic butyl chain will contribute C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹.

Table 1: Predicted FT-IR Peak Assignments for Butyl 3-aminobenzoate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3450 | N-H Asymmetric Stretch | Primary Amine |

| ~3350 | N-H Symmetric Stretch | Primary Amine |

| ~3050 | Aromatic C-H Stretch | Benzene Ring |

| ~2960 | Aliphatic C-H Stretch | Butyl Group |

| ~1720 | C=O Stretch | Aromatic Ester |

| ~1620 | N-H Scissoring | Primary Amine |

| ~1590, ~1480 | C=C Ring Stretch | Benzene Ring |

| ~1280 | C-O-C Asymmetric Stretch | Ester |

| ~1120 | C-O-C Symmetric Stretch | Ester |

Raman Spectroscopy (FT-Raman, Surface-Enhanced Raman Scattering)

Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability during molecular vibrations. The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the aromatic ring and the C=C bonds. The symmetric "breathing" mode of the benzene ring, often observed around 1000 cm⁻¹, is typically a strong and sharp peak in the Raman spectrum.

The C=O stretching vibration of the ester, while strong in the IR, will also be present in the Raman spectrum, though its intensity can vary. The N-H stretching vibrations of the primary amine are generally weaker in Raman than in IR. The aliphatic C-H stretching and bending modes of the butyl group will also be visible. westmont.edu

Surface-Enhanced Raman Scattering (SERS) could be a valuable technique for detecting low concentrations of this compound. By adsorbing the molecule onto a nanostructured metallic surface (typically silver or gold), the Raman signal can be significantly enhanced, allowing for trace-level analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound will display distinct signals for the aromatic protons and the protons of the butyl ester chain. The chemical shifts are influenced by the electron-withdrawing nature of the ester group and the electron-donating nature of the amino group.

The aromatic protons will appear in the downfield region, typically between 6.5 and 8.0 ppm. Due to the meta-substitution pattern, a complex splitting pattern is expected. The proton ortho to the amino group and para to the ester group will likely be the most shielded, appearing at the lowest chemical shift in the aromatic region. The proton ortho to the ester group and para to the amino group will be the most deshielded. The remaining two aromatic protons will have intermediate chemical shifts.

The protons of the butyl group will appear in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH ₂-) will be the most deshielded of the aliphatic protons, typically appearing around 4.2-4.3 ppm as a triplet. The adjacent methylene protons (-CH₂-CH ₂-CH₃) will resonate further upfield, likely around 1.6-1.8 ppm as a multiplet. The next methylene protons (-CH ₂-CH₃) will be found around 1.4-1.5 ppm, also as a multiplet, and the terminal methyl protons (-CH₃) will be the most shielded, appearing around 0.9-1.0 ppm as a triplet. The amino group protons (-NH₂) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but is often found in the range of 3.5-4.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH | 6.7 - 7.8 | m | - |

| -O-CH ₂- | ~4.25 | t | ~6.6 |

| -CH₂-CH ₂-CH₂-CH₃ | ~1.70 | m | - |

| -CH ₂-CH₃ | ~1.45 | m | - |

| -CH₃ | ~0.95 | t | ~7.4 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound will show distinct signals for each of the eleven carbon atoms in the molecule, as they are all in unique chemical environments.

The carbonyl carbon of the ester group will be the most deshielded, appearing far downfield in the spectrum, typically in the range of 165-175 ppm. libretexts.org The aromatic carbons will resonate in the region of 110-150 ppm. The carbon attached to the amino group (C3) will be shielded relative to the other aromatic carbons due to the electron-donating effect of the nitrogen, while the carbon attached to the ester group (C1) will be deshielded. The chemical shifts of the other aromatic carbons will be influenced by their position relative to the two substituents.

The carbons of the butyl chain will appear in the upfield region of the spectrum. The carbon of the methylene group attached to the ester oxygen (-O-C H₂-) will be the most deshielded of the aliphatic carbons, typically appearing around 60-65 ppm. mdpi.com The other methylene carbons will have chemical shifts in the range of 15-35 ppm, and the terminal methyl carbon will be the most shielded, appearing at approximately 10-15 ppm. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~166 |

| Aromatic C-NH₂ | ~148 |

| Aromatic C-COOR | ~131 |

| Aromatic CH | 115 - 130 |

| -O-C H₂- | ~65 |

| -CH₂-C H₂-CH₂-CH₃ | ~31 |

| -C H₂-CH₃ | ~19 |

Mass Spectrometry Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₁₅NO₂, the molecular weight is approximately 193.24 g/mol .

According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure of this compound. libretexts.orgjove.com The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 193.

The fragmentation of this compound will likely proceed through several characteristic pathways for esters and aromatic amines. Alpha-cleavage is a common fragmentation pathway for amines and can also occur in esters. jove.comlibretexts.org A significant fragmentation pathway for esters is the loss of the alkoxy group or the alkyl group from the ester functionality. The loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) would result in a fragment at m/z 120, corresponding to the 3-aminobenzoyl cation. The loss of a butyl radical (•CH₂CH₂CH₂CH₃) would lead to a protonated 3-aminobenzoic acid fragment at m/z 138.

Another common fragmentation for esters containing a gamma-hydrogen is the McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen with the subsequent cleavage of the beta-carbon bond. This would result in the elimination of butene (C₄H₈) and the formation of a radical cation of 3-aminobenzoic acid at m/z 137.

Fragmentation of the aromatic ring can also occur, leading to smaller charged fragments. The presence of the amino group can also direct fragmentation, with cleavage of the C-N bond being a possibility.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 193 | [M]⁺ (Molecular Ion) |

| 137 | [M - C₄H₈]⁺ (McLafferty Rearrangement) |

| 120 | [M - •OC₄H₉]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like this compound. This method typically generates protonated molecular ions [M+H]⁺, allowing for precise determination of the molecular weight. For this compound (C₁₁H₁₅NO₂), the expected monoisotopic mass is 193.11 u, and ESI-MS would confirm this by detecting an ion at m/z 194.11.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic spectrum. While specific ESI-MS fragmentation data for this compound is not extensively detailed in foundational literature, studies on related compounds, such as derivatized amino acid butyl esters, show that fragmentation patterns can provide significant structural insights. nih.gov The analysis of these fragments helps to confirm the presence of the butyl ester group and the aminobenzoate core.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for the identification of volatile compounds like this compound. The compound is first vaporized and separated from other components in a chromatographic column before being ionized, typically by electron impact (EI).

The resulting mass spectrum serves as a chemical fingerprint. For tert-Butyl 3-aminobenzoate, a structural isomer, the NIST library records a characteristic mass spectrum with several key fragments. nih.gov The molecular ion peak [M]⁺ is observed at m/z 193. The fragmentation pattern is dominated by the loss of the stable tert-butyl group (57 u), leading to a prominent peak at m/z 137. nih.gov Other significant fragments are also observed, providing a unique pattern for identification. nih.gov In some cases, derivatization may be employed to enhance the volatility and thermal stability of related polar analytes prior to GC-MS analysis. sigmaaldrich.com

Table 1: Prominent GC-MS Fragmentation Peaks for tert-Butyl 3-aminobenzoate

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity |

|---|---|

| 137 | [M - C₄H₉]⁺ (Loss of the tert-butyl group) |

| 120 | Further fragmentation of the aminobenzoate ring |

| 41 | Fragment from the tert-butyl group |

Data sourced from PubChem CID 2737408. nih.gov

Liquid Secondary Ion Mass Spectrometry (LSIMS) for Derivatized Analytes

Liquid Secondary Ion Mass Spectrometry (LSIMS) is another soft ionization technique, particularly useful for non-volatile and thermally unstable compounds. The analyte is dissolved in a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of primary ions, causing desorption and ionization of the analyte molecules.

For compounds like this compound, derivatization may be performed to enhance surface activity and improve the efficiency of the ionization process. This could involve modifying the amino group to create a more charged or surface-active derivative. LSIMS would then provide clear molecular ion information, which is valuable for confirming the molecular weight of the derivatized analyte.

Morphological and Microstructural Analysis

The physical properties and performance of a chemical compound in solid form are heavily influenced by its morphology and crystal structure. Techniques like Scanning Electron Microscopy and X-ray Diffraction are crucial for this characterization.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of solid materials at a microscopic level. For this compound, which is typically supplied as a powder or in crystalline form, SEM analysis would provide detailed information on particle size, shape (morphology), and surface texture. sigmaaldrich.com

This analysis can reveal the compound's crystal habit (e.g., prismatic, tabular, or acicular) and the degree of particle aggregation. Such microstructural details are critical as they can impact bulk properties of the powder, including its flowability, packing density, and dissolution characteristics.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD), particularly X-ray Powder Diffraction (XRPD), is the definitive technique for analyzing the crystallographic structure of a solid material. units.it It can distinguish between crystalline and amorphous solids and provides a unique "fingerprint" for a specific crystalline phase. researchgate.net

For this compound, an XRPD analysis would yield a diffraction pattern with characteristic peaks at specific diffraction angles (2θ). units.it These peaks correspond to the d-spacings of the crystal lattice planes. The pattern is used to:

Confirm the identity and phase purity of the compound. units.it

Identify the presence of different polymorphic forms. Polymorphs are different crystal structures of the same compound, which can have distinct physical properties. units.it

Detect any crystalline impurities or changes in the crystal structure due to processing or storage. units.it

Chromatographic Separation and Purity Assessment

Chromatographic methods are fundamental for separating this compound from impurities and its structural isomers, thereby allowing for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Reverse-phase HPLC (RP-HPLC) is particularly effective for separating moderately polar compounds like aminobenzoate esters. sielc.comsielc.com In a typical RP-HPLC method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, commonly a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to control the ionization of the amino group and improve peak shape. sielc.comsielc.comsielc.com

This technique can effectively separate this compound from its isomers (e.g., Butyl 2-aminobenzoate (B8764639) and Butyl 4-aminobenzoate) as well as from potential precursors like 3-aminobenzoic acid. koreascience.krhelixchrom.com Purity is quantified by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Method validation ensures the accuracy, precision, and linearity of the results. mdpi.com

Table 2: Example HPLC Conditions for Separation of Related Aminobenzoate Compounds

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid or formic acid modifier |

| Detection | UV Spectrophotometry |

These conditions are based on established methods for related isomers and esters and would be optimized for this compound. sielc.comsielc.comsielc.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. omicsonline.org Its high resolution and sensitivity make it a versatile tool in many scientific fields. omicsonline.org The fundamental principle of HPLC involves the differential partitioning of analytes between a stationary phase, packed into a column, and a liquid mobile phase that is pumped through the column under high pressure. omicsonline.org

For the analysis of aromatic compounds like aminobenzoate isomers, reversed-phase HPLC is a commonly employed and effective method. helixchrom.comsielc.com In this mode, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture. biomedpharmajournal.org This setup causes polar compounds to elute faster, while nonpolar compounds are retained longer on the column.

A typical HPLC method for this compound would utilize a C18 column, which is a common reversed-phase column with good hydrophobic selectivity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (MeCN), and an aqueous buffer. sielc.com Adjusting the ratio of acetonitrile to water controls the retention time of the analyte. helixchrom.com An acid, like phosphoric acid or formic acid, is often added to the mobile phase to control the ionization of the amine and carboxylic acid functional groups, which improves peak shape and reproducibility. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in this compound absorbs UV light.

Below are typical parameters for an HPLC analysis of this compound.

| Parameter | Description |

| Stationary Phase/Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV Spectrophotometry at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 - 20 µL |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) with Selective Detection

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. However, due to the polar nature and low volatility of molecules containing amine and carboxylic acid groups, direct analysis by GC can be challenging. sigmaaldrich.com Therefore, a crucial step in the GC analysis of compounds like this compound is derivatization. sigmaaldrich.comresearchgate.net Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior. sigmaaldrich.com

A common approach is silylation, where active hydrogen atoms in -NH2 and -COOH groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used for this purpose. sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the differential partitioning of the analytes between the two phases. Mass Spectrometry (MS) is frequently used as a selective detector, a technique known as GC-MS. nih.gov The mass spectrometer ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and provides a mass spectrum that can be used for definitive identification by comparing it to library spectra. sigmaaldrich.com

The table below outlines typical conditions for a GC-MS analysis of derivatized this compound.

| Parameter | Description |

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a solvent like acetonitrile |

| Column | Fused silica (B1680970) capillary column with a nonpolar stationary phase (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Split or Splitless |

| Temperature Program | Initial temperature hold (e.g., 100 °C for 2 min), followed by a ramp (e.g., 10 °C/min) to a final temperature (e.g., 280 °C), and a final hold |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50 - 500 amu |

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. nih.gov These methods are vital for characterizing the thermal properties of materials, such as melting point and stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov It is a thermodynamic tool that directly assesses the heat energy uptake that occurs in a sample during a controlled increase or decrease in temperature. nih.gov The technique is widely applied to monitor phase transitions, such as melting. nih.gov

In a DSC experiment, the sample and an inert reference are heated or cooled at a constant rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic event, such as melting, results in a higher heat flow to the sample compared to the reference, which is observed as a peak on the DSC thermogram.

The resulting DSC curve provides key information about the material. The temperature at the peak of the melting endotherm is taken as the melting point (Tm). atascientific.com.au The area under the peak corresponds to the enthalpy of fusion (ΔH), which is the energy required to melt the sample. atascientific.com.au These parameters are crucial for material characterization, purity assessment, and stability studies. atascientific.com.au

The table below details the key parameters obtained from a DSC analysis.

| Parameter | Symbol | Description |

| Onset Temperature | Tonset | The temperature at which the thermal transition begins, indicated by the initial deviation from the baseline. atascientific.com.au |

| Melting Point | Tm | The temperature at which the material transitions from solid to liquid, typically corresponding to the peak of the endothermic event. atascientific.com.au |

| Enthalpy of Fusion | ΔH | The amount of heat absorbed by the sample during melting, calculated from the area under the melting peak. atascientific.com.au |

| Heat Capacity Change | ΔCp | The change in the heat capacity of the sample as it undergoes the transition from a solid to a liquid state. atascientific.com.au |

Research on Biological Activities and Mechanistic Studies

Antimicrobial and Antiparasitic Research

No studies were identified that evaluate the intrinsic antimicrobial or antiparasitic properties of Butyl 3-aminobenzoate (B8586502). It has been used as a reagent in the synthesis of aminated quinolinequinones, which were subsequently found to have antibacterial activity against strains like Staphylococcus aureus and Enterococcus faecalis nih.govacs.org. Similarly, it is mentioned as a component in the preparation of conductive polyaniline-based nanocomposites that were studied for antimicrobial properties scispace.com. However, the activity in these cases is attributed to the final complex structure, not to the Butyl 3-aminobenzoate precursor itself.

Anti-inflammatory Research

Direct research on the anti-inflammatory properties of this compound is not available. It is mentioned in the context of synthesizing inhibitors for epigenetic targets like Histone Deacetylases (HDACs), which play a role in inflammation, but only as a component in a previously published synthetic route chemrxiv.orgchemrxiv.org.

Antiviral Research

There is no evidence of this compound being investigated for antiviral activity. It has been utilized as a reagent to create more complex pyrazolo[1,5-a]pyrimidine-based inhibitors that show activity against β-coronaviruses by targeting the host protein CSNK2 nih.govacs.org. The antiviral properties are a function of the final synthesized inhibitor, not the this compound starting material.

Pharmacological Action Mechanisms

No studies have been conducted to determine the pharmacological action mechanisms of this compound.

Voltage-Dependent Ion Channel Modulation (e.g., Sodium, Calcium Channels for Butyl 4-aminobenzoate)

While direct studies on this compound's effect on voltage-dependent ion channels are not extensively documented, research on its isomer, n-butyl-p-aminobenzoate (Butyl 4-aminobenzoate (B8803810) or BAB), provides significant insight into the potential mechanisms of action for this class of compounds. nih.gov Voltage-gated ion channels are critical membrane proteins that orchestrate electrical signals in cells like neurons, controlling physiological functions such as muscle contraction and nerve signaling. mdpi.com

Research using whole-cell patch-clamp techniques on rat dorsal root ganglion (DRG) cells and HEK293 cells expressing specific sodium channel subtypes has shown that Butyl 4-aminobenzoate is a potent inhibitor of peripheral sodium channels. nih.gov The compound inhibits depolarization-evoked repetitive firing in DRG cells in a concentration-dependent manner. nih.gov Its mechanism involves a use-dependent block of the sodium channels, which causes a shift in the inactivation curve and enhances the onset of slow inactivation, particularly in sensory neuron channels Nav1.7 and Nav1.8, compared to the motor neuron channel Nav1.6. nih.gov This selective inhibition of sodium channels in nociceptive (pain-sensing) neurons may underlie the compound's specific effects. nih.gov

Table 1: Summary of Butyl 4-aminobenzoate (BAB) Effects on Voltage-Gated Sodium Channels

| Channel Subtype | Cell Type | Effect of BAB (1-100μM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Nav1.7 (TTXs) | HEK293 | Potent, concentration-dependent inhibition | Use-dependent block; enhanced slow inactivation | nih.gov |

| Nav1.8 (TTXr) | HEK293, Rat DRG | Potent, concentration-dependent inhibition | Use-dependent block; enhanced slow inactivation | nih.gov |

| Nav1.6 | HEK293 | Less potent inhibition compared to Nav1.7/1.8 | Use-dependent block; no significant effect on slow inactivation | nih.gov |

Note: TTXs refers to tetrodotoxin-sensitive channels, and TTXr refers to tetrodotoxin-resistant channels.

ATP-Sensitive Potassium Channel Antagonism

ATP-sensitive potassium (KATP) channels link cell metabolism to electrical activity by opening or closing in response to intracellular ATP levels. Antagonism of these channels, for instance by drugs like glibenclamide, can prevent channel opening, leading to various physiological effects. nih.govnih.gov Research has shown that inhibiting KATP channels can arrest the cell cycle in human mammary carcinoma cells, suggesting a role for these channels in cell proliferation. nih.gov

While KATP channel inhibition is a known mechanism for certain therapeutic agents, specific research detailing the activity of this compound as an antagonist for these channels is not prominent in the scientific literature. The effects of known KATP antagonists, such as glibenclamide and quinidine, include causing an accumulation of cells in the G0/G1 phase of the cell cycle, which reversibly inhibits proliferation. nih.gov This highlights the potential impact that compounds acting on these channels could have, though the specific interaction of this compound with KATP channels remains an area for further investigation.

Receptor Binding and Activation Studies

Receptor binding is a fundamental process where a molecule (ligand) attaches to a specific site on a receptor protein, initiating a cellular response. While comprehensive studies on this compound binding to human receptors are limited, research in microbial systems has demonstrated that aminobenzoate isomers can act as chemoattractants. researchgate.net

Studies involving Pseudomonas strains have shown that these bacteria exhibit a chemotactic response to all three isomers of aminobenzoate. researchgate.net This response indicates that the bacteria possess chemoreceptors capable of binding these compounds, which in turn activates a signaling pathway that directs the bacteria's movement toward the chemical source. The chemotactic response to aminobenzoates in P. putida PRS2000 was observed when the benzoate (B1203000) chemotaxis system was induced, suggesting that the receptors are part of a broader system for sensing aromatic acids. researchgate.net This demonstrates a clear instance of receptor binding and activation by aminobenzoates in a biological system.

Metabolic Pathways and Biotransformation Studies

Enzymatic Activation and Degradation

The biotransformation of this compound involves enzymatic processes that modify its structure. A key area of research has been the microbial degradation of the 3-aminobenzoate (3-ABA) moiety. In the bacterium Comamonas sp. strain QT12, the initial and essential step in the degradation of 3-ABA is catalyzed by the enzyme 3-aminobenzoate 6-monooxygenase, encoded by the mabA gene. nih.govresearchgate.net

This enzyme is a flavin-dependent monooxygenase that hydroxylates 3-aminobenzoate at the C6 position, converting it to 5-aminosalicylate. nih.gov The reaction incorporates one oxygen atom from dioxygen into the product and requires NADH as an external electron donor. The MabA enzyme contains a non-covalently bound FAD as a prosthetic group. nih.gov The disruption of the mabA gene in Comamonas sp. QT12 eliminates the bacterium's ability to grow on or transform 3-aminobenzoate, confirming the enzyme's critical role in this metabolic pathway. nih.gov

Table 2: Kinetic Parameters of Purified 3-aminobenzoate 6-monooxygenase (MabA)

| Substrate | Apparent Km (μM) | kcat (s-1) | Reference |

|---|---|---|---|

| 3-Aminobenzoate | 158.51 ± 4.74 | 6.49 ± 0.17 | nih.gov |

| NADH | 189.85 ± 55.70 | 7.41 ± 1.39 | nih.gov |

Hepatic Metabolism Pathways

In mammals, the liver is the primary site for the metabolism of foreign compounds (xenobiotics) through a series of enzymatic reactions divided into Phase I, II, and III. nih.govwashington.edu While specific studies on this compound are not detailed, its expected hepatic metabolism can be predicted based on its chemical structure and general metabolic pathways.

Phase I Metabolism: The initial step would likely be the hydrolysis of the ester bond by esterase enzymes, yielding 3-aminobenzoic acid and butanol. Subsequently, the aromatic ring of 3-aminobenzoic acid or the butyl chain of butanol could undergo oxidation reactions. These reactions are primarily catalyzed by the Cytochrome P450 (CYP450) family of enzymes, which introduce or expose polar functional groups. nih.govwikipedia.org For instance, CYP3A4 is a major enzyme involved in the N-debutylation and hydroxylation of various compounds. scienceopen.com

Phase II Metabolism: Following Phase I, the modified, more polar metabolites become substrates for Phase II conjugation reactions. nih.gov In this phase, endogenous hydrophilic molecules are attached to the compound, rendering it more water-soluble and facilitating its excretion. Common conjugation reactions include glucuronidation (catalyzed by UGTs), sulfation (catalyzed by SULTs), and conjugation with amino acids. nih.govwashington.edu The amino group and any newly formed hydroxyl groups on the 3-aminobenzoic acid metabolite would be primary sites for these conjugation reactions.

Phase III Metabolism: The resulting water-soluble conjugates can then be actively transported out of hepatocytes into the bile or blood for eventual elimination from the body, a process mediated by transporters like those from the ATP-binding cassette (ABC) family. nih.govwikipedia.org

Anaerobic and Aerobic Degradation Profiles

The environmental fate of this compound is determined by its susceptibility to microbial degradation under different oxygen conditions.

Aerobic Degradation: Under aerobic conditions, the degradation of the 3-aminobenzoate portion of the molecule is initiated by oxygenase enzymes, as seen in Comamonas sp. nih.govresearchgate.net The 3-aminobenzoate 6-monooxygenase uses molecular oxygen to hydroxylate the aromatic ring, which is a common strategy for destabilizing the ring and preparing it for subsequent cleavage. nih.gov This initial activation step leads to the formation of intermediates like 5-aminosalicylate, which are further processed through established metabolic pathways. researchgate.net

Anaerobic Degradation: In the absence of oxygen, microorganisms employ a different strategy for degrading aromatic compounds. The anaerobic degradation of benzoate-like structures typically begins with the activation of the molecule by its conversion to a coenzyme A (CoA) thioester, a reaction catalyzed by a CoA ligase. nih.gov This activation is followed by a reductive dearomatization of the ring and subsequent hydrolytic (rather than oxygenolytic) ring cleavage. nih.gov This pathway avoids the use of molecular oxygen, relying instead on different electron acceptors. While the specific anaerobic degradation profile for this compound has not been fully elucidated, this general pathway for benzoate provides the accepted model for its anaerobic biotransformation. nih.gov

Role in Cell Differentiation Processes

Current scientific literature, based on extensive database searches, does not indicate a direct or established role for this compound or its parent compound, 3-aminobenzoic acid, in the processes of cell differentiation. Research into the biological activities of aminobenzoic acid derivatives has explored various other areas, but their influence on the pathways of cellular development and specialization has not been a significant focus of published studies. As such, there is no available data to report on the mechanistic action of this compound in this specific biological context.

Diuretic Action Research (for aminobenzoic acid derivatives)

While research has not focused specifically on this compound, extensive studies have been conducted on other aminobenzoic acid derivatives, particularly 5-sulfamoyl-3-aminobenzoic acids, identifying them as potent "high-ceiling" or loop diuretics. nih.govpharmacy180.com These compounds act by inhibiting the Na+-K+-Cl- cotransporter in the thick ascending limb of the Loop of Henle, leading to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water.

The diuretic potency of these derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have elucidated key molecular features necessary for their action. pharmacy180.comnih.govnih.gov A foundational requirement is the aminobenzoic acid scaffold itself, with specific substitutions at various positions on the benzene (B151609) ring modulating the activity.

Key findings from SAR studies on 5-sulfamoyl-3-aminobenzoic acid derivatives are summarized below:

| Structural Position | Feature | Impact on Diuretic Activity |

| Position 1 | Carboxyl Group (-COOH) | Essential for optimal activity. pharmacy180.com |

| Position 3 | Amino Group (-NH₂) | Defines the class of compounds (3-amino benzoic acid derivatives). |

| Position 4 | Activating Group (e.g., Cl, benzyl, benzoyl) | Substitution at this position increases diuretic potency. pharmacy180.com |

| Position 5 | Sulfamoyl Group (-SO₂NH₂) | Considered essential for high-ceiling diuretic activity. pharmacy180.com |

Research has demonstrated that modifications to these key positions can drastically alter the diuretic effect. For example, studies on 3,4-disubstituted 5-acylaminobenzoic acids revealed that replacing the essential 5-sulfamoyl group with a 5-formamido or 5-acetamido group could still yield compounds with considerable diuretic potency. nih.gov This indicates that while the sulfamoyl group is a hallmark of many potent loop diuretics, other electron-withdrawing groups can sometimes serve a similar function. nih.gov

Antioxidant and Antithrombotic Potential

Research into the antioxidant and antithrombotic properties of aminobenzoic acid derivatives has primarily centered on the para isomer, 4-aminobenzoic acid (PABA), with limited specific data on this compound. However, broader studies indicate that derivatives of 3-aminobenzoic acid also possess antioxidant capabilities.

Studies have shown that various synthesized derivatives of 2-, 3-, and 4-aminobenzoic acid exhibit mild to moderate antioxidant potential. This suggests that the capacity to scavenge free radicals is a feature common to the aminobenzoic acid class, not limited to a single isomer.

The antithrombotic activity of PABA has been more thoroughly investigated. It has been shown to act as a direct anticoagulant, exhibiting both antithrombin (Factor IIa) and anti-Factor Xa activity. This dual-action mechanism prevents the formation of fibrin (B1330869) clots, a key component of thrombi.

Key findings on the antithrombotic and antioxidant potential of PABA are detailed in the table below:

| Activity | Mechanism of Action | Experimental Observations |

| Antithrombotic | Direct anticoagulant. Inhibition of Factor Xa and Thrombin (Factor IIa). | In a rat model of venous stasis, intravenous injection of PABA prevented the development of experimental thrombosis. The peak of activity was observed 3 hours after injection. |

| Antioxidant | Exerts a general antioxidant effect, likely through scavenging of reactive oxygen species. | The para-aminobenzoic pharmacophore is suggested to have a positive effect on cellular metabolism and exert an antioxidant effect. However, its activity was noted as insufficient to prevent the accumulation of malondialdehyde, a marker of lipid peroxidation, in brain tissues in one study. |

While PABA does not affect the number of thrombocytes or their response to aggregation factors like ADP or adrenaline, its direct action on the coagulation cascade establishes its antithrombotic potential. The antioxidant effects, while present, may be context-dependent. Given that derivatives of 3-aminobenzoic acid have shown antioxidant potential, it is plausible that this compound could exhibit similar properties, though direct experimental evidence is currently lacking.

Derivatization in Chemical Research and Analytical Applications

Derivatization for Enhanced Mass Spectrometry Sensitivity

In mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), derivatization is a key strategy to improve the ionization efficiency and, consequently, the detection sensitivity of analytes. nih.govnih.gov For compounds like Butyl 3-aminobenzoate (B8586502), which contains a primary amine group, derivatization can be employed to introduce a readily ionizable moiety, thereby enhancing its signal intensity in the mass spectrometer.

The primary amine group of Butyl 3-aminobenzoate is a prime target for derivatization. Reagents that introduce a permanently charged group or a group with high proton affinity can significantly improve the electrospray ionization (ESI) response in the positive ion mode. Common derivatization strategies for primary amines include acylation and alkylation. For instance, derivatization with reagents containing a quaternary ammonium (B1175870) group would impart a permanent positive charge to the molecule, leading to a substantial increase in sensitivity. rsc.org

Another approach involves tagging the amine group with a moiety that is easily fragmented in the mass spectrometer to produce a characteristic product ion. This is particularly useful for developing highly selective and sensitive quantitative methods using tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode. nih.gov While specific studies on the derivatization of this compound for MS analysis are not prevalent, the general principles of amine derivatization are directly applicable.

Table 1: Potential Derivatization Reactions for this compound for Enhanced MS Sensitivity

| Derivatization Reaction | Reagent Type | Potential Benefit |

| Acylation | Acyl chlorides or anhydrides with ionizable groups | Introduction of a readily ionizable moiety, improved chromatographic retention. |

| Alkylation | Alkyl halides with quaternary ammonium groups | Introduction of a permanent positive charge for enhanced ESI response. |

| Schiff Base Formation | Aldehydes or ketones | Can improve ionization and provide specific fragmentation patterns for MS/MS. |

Derivatization for Chromatographic Detection and Separation

Derivatization is a well-established technique in chromatography to improve the analytical performance of compounds that are otherwise difficult to analyze. nih.govresearchgate.net For gas chromatography (GC), derivatization is often necessary for polar compounds like primary amines to increase their volatility and thermal stability, and to reduce peak tailing. iu.edunih.gov The primary amine group of this compound can be derivatized to a less polar functional group, making it more amenable to GC analysis. Common derivatization reactions for amines in GC include silylation, acylation, and alkylation. gcms.cz For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen of the amine with a trimethylsilyl (B98337) (TMS) group, increasing its volatility. iu.edu

In high-performance liquid chromatography (HPLC), derivatization is primarily used to enhance the detectability of an analyte, especially when using UV-Vis or fluorescence detectors. chromatographyonline.com If the native chromophore of this compound does not provide sufficient sensitivity for a particular application, its primary amine group can be tagged with a highly chromophoric or fluorophoric group. For example, dansyl chloride is a common derivatizing reagent that reacts with primary amines to produce highly fluorescent derivatives, allowing for trace-level detection. nih.gov

Table 2: Common Derivatization Reagents for Amines in Chromatography

| Chromatographic Technique | Derivatization Reagent | Derivative Formed | Purpose |

| Gas Chromatography (GC) | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) derivative | Increase volatility and thermal stability. |

| Gas Chromatography (GC) | TFAA (Trifluoroacetic anhydride) | Trifluoroacetyl derivative | Increase volatility and electron capture detection. |

| High-Performance Liquid Chromatography (HPLC) | Dansyl Chloride | Dansyl derivative | Enhance fluorescence detection. |

| High-Performance Liquid Chromatography (HPLC) | o-Phthalaldehyde (OPA) | Isoindole derivative | Enhance fluorescence detection. nih.gov |

Synthetic Utility as Building Blocks

The chemical structure of this compound, featuring both a nucleophilic amine and an electrophilic ester group on an aromatic ring, makes it a valuable building block in organic synthesis.

In peptide synthesis, the incorporation of unnatural amino acids can impart unique structural and functional properties to the resulting peptides. This compound can be considered a derivative of 3-aminobenzoic acid, which is an unnatural amino acid. In solid-phase peptide synthesis (SPPS), the amine group of an amino acid is typically protected while the carboxylic acid group is activated for coupling to the N-terminus of the growing peptide chain. peptide.compeptide.combachem.com

For this compound to be used in SPPS, its amine group would require protection with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group. nih.govchempep.com The ester group could potentially be hydrolyzed to the corresponding carboxylic acid, which would then be activated for peptide bond formation. Alternatively, the butyl ester could serve as a protecting group for the carboxylic acid, although it is not a standard protecting group in peptide synthesis. The incorporation of an aromatic amino acid like 3-aminobenzoic acid can introduce conformational constraints into the peptide backbone.

Pseudopeptides, or peptidomimetics, are molecules that mimic the structure and function of natural peptides but have been modified to improve properties such as stability against enzymatic degradation and oral bioavailability. nih.govarkat-usa.org The rigid aromatic scaffold of this compound makes it an attractive building block for the development of pseudopeptide platforms. By incorporating this unit into a peptide-like chain, it is possible to create molecules with well-defined three-dimensional structures that can interact with biological targets. The amino and ester groups provide convenient handles for further chemical modifications and for connecting to other building blocks.

Triazines are a class of nitrogen-containing heterocyclic compounds with a wide range of applications, including in pharmaceuticals and materials science. nih.gov The synthesis of substituted triazines often involves the reaction of a compound containing an amino group with a triazine precursor, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govresearchgate.net

This compound, with its primary aromatic amine, can serve as a nucleophile to displace the chlorine atoms on the cyanuric chloride ring. By controlling the stoichiometry and reaction conditions, it is possible to synthesize mono-, di-, or tri-substituted triazine analogs where one or more of the substituents is a 3-(butoxycarbonyl)phenylamino group. nih.gov These triazine derivatives can then be further modified or utilized for their specific properties. The general synthetic approach involves the stepwise substitution of the chlorine atoms on the triazine ring with various amines. organic-chemistry.org

This compound can be copolymerized with aniline (B41778) to produce poly(aniline-co-butyl 3-aminobenzoate), a conducting polymer with improved processability compared to polyaniline (PANI). tandfonline.comepa.govtandfonline.com The presence of the this compound co-monomer introduces bulky ester groups along the polymer chain, which helps to reduce the strong interchain interactions that make PANI insoluble in common solvents. researchgate.netresearchgate.net

The synthesis is typically carried out via chemical oxidative polymerization in an acidic medium, using an oxidant such as ammonium persulfate. tandfonline.comtandfonline.com The molar ratio of aniline to this compound in the feed can be varied to tune the properties of the resulting copolymer. epa.gov The electrical conductivity of these copolymers is generally lower than that of pure PANI but their improved solubility makes them suitable for applications where solution processing is required. tandfonline.comijcmas.com

Research has shown that nanocomposites of poly(aniline-co-butyl 3-aminobenzoate) can be prepared by blending the copolymer with other polymers, such as poly(styrene-alt-maleic acid) (PSMAC) and polystyrene (PS), to form films with good homogeneity and flexibility. tandfonline.comepa.gov

Table 3: Electrical Conductivity of Poly(aniline-co-butyl 3-aminobenzoate) Based Nanocomposites

| Copolymer System | Electrical Conductivity (S/cm) | Reference |

| (ANI-co-BAB)/PSMAC/PS | 3.1 x 10-4 | tandfonline.comtandfonline.com |

| (ANI-co-EAB)/PSMAC/PS | 2.4 x 10-4 | tandfonline.comtandfonline.com |

| ANI-co-BAB: Poly(aniline-co-butyl 3-aminobenzoate) | ||

| ANI-co-EAB: Poly(aniline-co-ethyl 3-aminobenzoate) | ||

| PSMAC: Poly(styrene-alt-maleic acid) | ||

| PS: Polystyrene |

Toxicological Research and Safety Evaluation Excluding Dosage

Acute and Repeated Exposure Studies (Mechanistic Focus)

In the absence of specific repeated-dose toxicity studies for Butyl 3-aminobenzoate (B8586502), general principles of toxicology suggest that potential target organs for toxicity would likely include the liver, where metabolism is expected to occur, and the kidneys, which are involved in excretion. Repeated exposure to aminobenzoic acid derivatives has, in some cases, been associated with skin sensitization. For instance, Butyl 4-aminobenzoate (B8803810) is known to be an allergic sensitizer. noaa.gov

In Vitro and In Vivo Toxicity Assessments (Mechanistic Focus, not quantitative)

There is a lack of specific in vitro and in vivo toxicity data for Butyl 3-aminobenzoate. However, studies on its isomer, Butyl 4-aminobenzoate, indicate that it can cause skin and eye irritation. scbt.com The GHS classification for the related compound tert-Butyl 3-aminobenzoate also indicates it is a skin and eye irritant and may cause respiratory irritation. nih.gov These findings suggest that this compound may have similar irritant properties due to the presence of the aminobenzoate functional group and the butyl ester chain.

In vivo studies on p-aminobenzoic acid (the 4-amino isomer of the parent acid) in animal models have shown that very high oral doses can lead to gastrointestinal distress and liver effects in dogs, while rats appear to be more tolerant. epa.gov While this data is for a related but different chemical structure, it points to potential target organs for toxicity at high exposure levels.

Genotoxicity and Mutagenicity Screening

No specific genotoxicity or mutagenicity data for this compound was identified in the reviewed literature. Standard screening tests, such as the Ames test for bacterial reverse mutation and in vitro chromosomal aberration assays, would be necessary to evaluate the potential of this compound to induce genetic damage. The aromatic amine structure present in this compound is a feature found in some compounds with mutagenic potential, underscoring the importance of such testing.

Metabolic Fate and Excretion Pathways

The metabolic fate of this compound has not been specifically studied. However, based on the metabolism of other butyl esters and aminobenzoic acid derivatives, it is anticipated that the primary metabolic pathway would involve hydrolysis of the ester bond by esterases present in the plasma and various tissues, particularly the liver. This hydrolysis would yield 3-aminobenzoic acid and butan-1-ol.

Following hydrolysis, 3-aminobenzoic acid would likely undergo further metabolism, potentially through acetylation of the amino group or conjugation with glycine, before being excreted in the urine. Butan-1-ol would be metabolized via oxidation to butyraldehyde (B50154) and then to butyric acid, which can enter intermediary metabolism. The metabolites of Butyl 4-aminobenzoate are reported to be excreted in the urine. nih.gov It is plausible that this compound would follow a similar excretion route.

Regulatory Toxicology Frameworks and Hazard Characterization

This compound does not appear to be widely regulated as a food additive or pharmaceutical ingredient, and specific regulatory toxicology frameworks for this compound are not well-defined. regulations.govfda.govfda.gov Hazard characterization is currently based on data from structurally related compounds.

Based on the GHS classification for tert-Butyl 3-aminobenzoate, the hazards are characterized as:

Skin corrosion/irritation: Causes skin irritation (H315). nih.gov

Serious eye damage/eye irritation: Causes serious eye irritation (H319). nih.gov

Specific target organ toxicity, single exposure; Respiratory tract irritation: May cause respiratory irritation (H335). nih.gov

It is important to note that this classification is for a related compound and may not be directly applicable to this compound.

Table 1: GHS Hazard Information for tert-Butyl 3-aminobenzoate

| Hazard Class | Hazard Statement | GHS Code |

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |

Data sourced from PubChem for tert-Butyl 3-aminobenzoate. nih.gov

Environmental Degradation and Ecotoxicological Implications

Specific data on the environmental degradation and ecotoxicity of this compound are lacking. However, the biodegradation of its parent compound, 3-aminobenzoic acid, has been studied. Certain bacteria, such as Comamonas sp., are capable of degrading 3-aminobenzoate. nih.govresearchgate.net This suggests that if this compound is released into the environment, hydrolysis of the ester bond would be a likely initial step, followed by the microbial degradation of the resulting 3-aminobenzoic acid.

The ecotoxicological effects of this compound on aquatic and terrestrial organisms have not been characterized. Ecotoxicity testing would be required to determine its potential impact on environmental receptors.

Q & A

Q. Guidelines for Data Interpretation

- Contradictory results : Cross-validate findings using orthogonal methods (e.g., NMR + LC-MS).

- Literature gaps : Prioritize primary sources (e.g., peer-reviewed journals over patents) for benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.